molecular formula C9H9BrO B8755295 4-Bromo-1-ethenyl-2-methoxybenzene

4-Bromo-1-ethenyl-2-methoxybenzene

Cat. No.: B8755295
M. Wt: 213.07 g/mol
InChI Key: CYJGRRQLHKXRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethenyl-2-methoxybenzene is a brominated aromatic compound featuring a methoxy group at the 2-position and an ethenyl (vinyl) group at the 1-position of the benzene ring. The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki or Heck reactions), while the ethenyl group may facilitate polymerization or serve as a site for further functionalization. The methoxy group contributes to electron-donating effects, influencing both electronic properties and intermolecular interactions .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-1-ethenyl-2-methoxybenzene

InChI

InChI=1S/C9H9BrO/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6H,1H2,2H3

InChI Key

CYJGRRQLHKXRGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related brominated methoxybenzenes, emphasizing synthesis methods, substituent effects, and physicochemical properties.

Substituent Variations at the 1-Position

  • 4-Benzyloxy-2-bromo-1-methoxybenzene (): Synthesis: Derived from 4-methoxyphenol via hydroxyl protection (acetylation), bromination at the ortho position, and benzylation. Key Feature: The benzyloxy group at the 1-position requires protection/deprotection steps, increasing synthetic complexity compared to the ethenyl group. Applications: Likely used as a protected intermediate for pharmaceuticals or ligands.
  • 2-Bromo-1-(2-bromoethoxy)-4-ethylbenzene (): Synthesis: Prepared via bromoalkylation of 2-bromo-4-ethylphenol.

Substituent Variations at the 2-Position

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (): Synthesis: Bromination of 4-methoxyacetophenone using cupric bromide. Structural Insight: Intramolecular C–H···O hydrogen bonding stabilizes the ketone side chain, enhancing coplanarity with the aromatic ring. This contrasts with the methoxy group in the target compound, which lacks such interactions. Applications: Intermediate for thiazole-substituted hydrazones with pharmacological activity.

Substituent Variations at the 4-Position

  • Safety: Classified under GHS guidelines, requiring precautions for inhalation and skin contact .

Bulky Substituents and Steric Effects

  • 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene () :
    • Structure : The bulky 1-(4-ethoxyphenyl)-1-methylethyl group creates an 85.72° dihedral angle between aromatic rings, reducing π-π stacking.
    • Crystal Packing : Stabilized by van der Waals forces rather than hydrogen bonds, unlike hydrogen-bonded systems in .

Data Tables

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Substituents Synthesis Method Notable Properties References
4-Bromo-1-ethenyl-2-methoxybenzene 1-ethenyl, 2-methoxy, 4-bromo Not explicitly described (inferred) High reactivity for cross-coupling N/A
4-Benzyloxy-2-bromo-1-methoxybenzene 1-benzyloxy, 2-methoxy, 4-bromo Multi-step protection/bromination Requires deprotection for further use
2-Bromo-1-(4-methoxyphenyl)ethanone 2-bromo, 4-methoxyphenyl ketone Bromination of 4-methoxyacetophenone Intramolecular hydrogen bonding
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene 2-methoxyethoxy, 4-bromo, 1-methyl Not detailed (commercial) GHS-classified safety risks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.